5-Iodo-6-(trifluoromethyl)nicotinic acid 5-Iodo-6-(trifluoromethyl)nicotinic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18326915
InChI: InChI=1S/C7H3F3INO2/c8-7(9,10)5-4(11)1-3(2-12-5)6(13)14/h1-2H,(H,13,14)
SMILES:
Molecular Formula: C7H3F3INO2
Molecular Weight: 317.00 g/mol

5-Iodo-6-(trifluoromethyl)nicotinic acid

CAS No.:

Cat. No.: VC18326915

Molecular Formula: C7H3F3INO2

Molecular Weight: 317.00 g/mol

* For research use only. Not for human or veterinary use.

5-Iodo-6-(trifluoromethyl)nicotinic acid -

Specification

Molecular Formula C7H3F3INO2
Molecular Weight 317.00 g/mol
IUPAC Name 5-iodo-6-(trifluoromethyl)pyridine-3-carboxylic acid
Standard InChI InChI=1S/C7H3F3INO2/c8-7(9,10)5-4(11)1-3(2-12-5)6(13)14/h1-2H,(H,13,14)
Standard InChI Key SCJRBIATKWXYQF-UHFFFAOYSA-N
Canonical SMILES C1=C(C=NC(=C1I)C(F)(F)F)C(=O)O

Introduction

Structural and Nomenclature Characteristics

Molecular Architecture

The compound features a pyridine ring substituted with a carboxylic acid group at the 3-position, a trifluoromethyl (-CF₃) group at the 6-position, and an iodine atom at the 5-position (Fig. 1). This arrangement confers distinct polarity and lipophilicity, critical for interactions in biological systems.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₇H₃F₃INO₂
Molecular Weight317.00 g/mol
IUPAC Name5-iodo-6-(trifluoromethyl)pyridine-3-carboxylic acid
CAS Number130849833

Spectroscopic Data

Nuclear magnetic resonance (NMR) analysis reveals distinctive signals:

  • ¹H NMR (DMSO-d₆): δ 8.04 (d, 1H), 8.54 (dd, 1H), 9.21 (d, 1H) .

  • ¹³C NMR: Expected peaks for CF₃ (≈120 ppm, q, J = 280 Hz) and carboxylic acid (≈170 ppm) .

Physicochemical Properties

Thermal and Solubility Profiles

The trifluoromethyl group enhances thermal stability, while the iodine atom increases molecular weight and polarizability. Key properties include:

  • Melting Point: ~170–176°C (crude product) .

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMFA) but poorly soluble in water.

Table 2: Comparative Physicochemical Data

CompoundMelting Point (°C)Solubility
6-(Trifluoromethyl)nicotinic acid193–197Low in water
5-Fluoro-6-(trifluoromethyl)nicotinic acid170–176Moderate in DMSO

Synthetic Methodologies

Route 1: Trifluoroacetyl Vinylogous Enamine Intermediate

A validated pathway involves:

  • Condensation: Reacting methyl 3-aminoacrylate with 4-ethoxy-1,1,1-trifluoro-3-buten-2-one at -5°C .

  • Cyclization: Heating under reflux to form the pyridine core.

  • Hydrolysis: Acidic cleavage of the nitrile group to yield the carboxylic acid.
    Yield: 42.8% after purification .

Route 2: Halogen Exchange Reactions

An alternative approach employs iodination of pre-functionalized pyridines:

  • Chlorination: 6-Chloro-5-iodonicotinic acid (59782-87-5) serves as a precursor .

  • Trifluoromethylation: Using CF₃Cu or CF₃SiMe₃ under palladium catalysis .
    Challenges: Regioselectivity and byproduct formation require careful optimization .

Applications in Pharmaceutical Research

Material Science Applications

  • Ligand Design: The iodine and CF₃ groups enhance metal-binding affinity in coordination polymers.

  • Fluorinated Polymers: Improves thermal and chemical resistance in high-performance materials .

HazardPrecaution
Skin IrritationWear nitrile gloves
Eye ExposureUse safety goggles
Inhalation RiskOperate in fume hood

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